4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.22 g/mol It is a pyrimidine derivative, characterized by the presence of a methyl group at the 4th position and a nitrophenyl group at the 6th position of the pyrimidine ring
Preparation Methods
The synthesis of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with 4-methyl-2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . After completion, the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell division . The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Chloro-6-methyl-2-pyrimidinamine: This compound has a chloro group instead of a nitrophenyl group and exhibits different chemical reactivity and biological activity.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-2-pyrimidinamine: This compound has a cyclopropyl and trifluoroacetyl group, which confer unique properties compared to this compound.
Biological Activity
4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4-methylpyrimidine with 2-nitroaniline under acidic conditions. The process can be optimized through various methods, including solvent-free reactions and microwave-assisted synthesis, which enhance yield and reduce reaction time.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Research indicates that this compound exhibits:
- Anticancer Properties : It has been shown to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Enzyme Inhibition : The compound acts as an inhibitor of β-glucuronidase, an enzyme implicated in drug metabolism and detoxification pathways. This inhibition can lead to increased bioavailability of certain therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against Gram-positive bacteria, potentially due to its interference with bacterial cell wall synthesis.
Case Studies
- Anticancer Activity :
- Enzyme Inhibition :
-
Antimicrobial Effects :
- Testing against Staphylococcus aureus revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity .
Comparative Analysis
A comparison with similar pyrimidine derivatives reveals that modifications in the substituents significantly affect biological activity:
Compound Name | Structure | Anticancer Activity (IC50) | Enzyme Inhibition (IC50) |
---|---|---|---|
This compound | Structure | 15 µM (MCF-7) | 5 µM |
4-Methylpyrimidin-2-one | Structure | >50 µM | Not tested |
6-(4-chlorophenyl)pyrimidin-2-amines | Structure | 25 µM (HeLa) | 10 µM |
Properties
CAS No. |
913322-55-1 |
---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-methyl-6-(2-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O2/c1-7-6-9(14-11(12)13-7)8-4-2-3-5-10(8)15(16)17/h2-6H,1H3,(H2,12,13,14) |
InChI Key |
BFNMGPJXQIENRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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